Stahlianthusone
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Overview
Description
Stahlianthusone is a sesquiterpene quinone compound isolated from the essential oils of the root of Stahlianthus campanulatus, a plant belonging to the Zingiberaceae family . This compound has garnered attention due to its unique chemical structure and potential biological activities.
Preparation Methods
Stahlianthusone is typically obtained through the hydrodistillation of the roots of Stahlianthus campanulatus . The process involves pulverizing the plant material and subjecting it to hydrodistillation using a Clevenger-type apparatus. The essential oil is then analyzed using gas chromatography (GC) and mass spectrometry (MS) to identify its constituents, including this compound .
Scientific Research Applications
Chemistry: It serves as a model compound for studying sesquiterpene quinones and their chemical properties.
Mechanism of Action
The mechanism of action of stahlianthusone involves its interaction with cellular redox systems. As a quinone, it can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, particularly in cancer cells that are more susceptible to ROS . The molecular targets and pathways involved in this compound’s action are still under investigation, but its ability to modulate redox balance is a key aspect of its biological activity .
Comparison with Similar Compounds
Stahlianthusone is similar to other sesquiterpene quinones such as cadalenequinone and dihydrocadalenequinone, which are also found in the Zingiberaceae family . this compound is unique due to its specific structural features and higher abundance in the essential oil of Stahlianthus campanulatus . Other similar compounds include:
Cadalenequinone: Found in related species and known for its biological activities.
Dihydrocadalenequinone: Another sesquiterpene quinone with similar properties but different structural characteristics.
Properties
CAS No. |
87018-26-6 |
---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2,5-dimethyl-8-propan-2-ylnaphthalene-1,4-dione |
InChI |
InChI=1S/C15H16O2/c1-8(2)11-6-5-9(3)13-12(16)7-10(4)15(17)14(11)13/h5-8H,1-4H3 |
InChI Key |
ZPQRKKKZKXGBCB-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=O)C=C(C(=O)C2=C(C=C1)C(C)C)C |
Canonical SMILES |
CC1=C2C(=O)C=C(C(=O)C2=C(C=C1)C(C)C)C |
87018-26-6 | |
Synonyms |
1,6-dimethyl-4-isopropyl-5,8-naphthoquinone stahlianthusone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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